
Hydroxyprogesterone caproate
概要
説明
ヒドロキシプロゲステロンカプロエートは、天然ホルモンであるプロゲステロンと類似したホルモンの一種である合成プロゲスチンです。これは主に、早産歴のある女性における早産の危険性を軽減するために使用されます。 この化合物は、カプロン酸(ヘキサン酸)から形成された17α-ヒドロキシプロゲステロンのエステル誘導体です .
準備方法
合成経路と反応条件: ヒドロキシプロゲステロンカプロエートは、17α-ヒドロキシプロゲステロンとカプロン酸のエステル化によって合成されます。この反応は、一般的に、エステル結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用します。
工業的製造方法: 工業環境では、ヒドロキシプロゲステロンカプロエートは、純度と効力を確保するために無菌環境で製造されます。この化合物は、適切な植物油に溶解して、筋肉内注射用の無菌溶液を作成します。 製造プロセスには、最終製品が要求される基準を満たしていることを保証するための厳格な品質管理対策が含まれます .
化学反応の分析
Key Reaction Steps
-
Esterification :
17α-Hydroxyprogesterone reacts with hexanoic acid in toluene using pyridine and p-toluenesulfonic acid (PTSA) as catalysts.
Conditions : 110–120°C for 3 hours .
Yield : 115–120% for the crude product . -
Alcoholysis :
The esterified intermediate undergoes acid-catalyzed hydrolysis in ethanol with HCl.
Conditions : Reflux for 2 hours .
Yield : 82.5% refinement yield after purification .
Metabolic Reactions
This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, with no cleavage of the caproate ester .
Primary Metabolic Pathways
-
Hydroxylation :
Introduces hydroxyl groups (–OH) at three positions: -
Metabolite Groups (LC/MS analysis) :
| Group | Hydroxylation | Retention Time (min) | Key Metabolites |
|-------|---------------|-----------------------|-----------------|
| I | Trihydroxy | 4–10 | M1–M5 (m/z 477) |
| II | Dihydroxy | 10–21 | M6–M11 (m/z 461)|
| III | Monohydroxy | 21–30 | M12–M21 (m/z 445)| -
Enzymatic Involvement :
Key Stability Findings
-
Esterase Resistance : No hydrolysis by human plasma, hepatic, or placental esterases (e.g., carboxylesterase) .
-
Metabolic Half-Life :
Stability and Degradation
This compound demonstrates high stability under physiological conditions due to its ester linkage and protein-binding properties.
Degradation Factors
Protein Binding
Comparative Reactivity
This compound’s chemical behavior differs markedly from progesterone:
Property | Progesterone | This compound |
---|---|---|
Metabolism | 5α/5β-reductase pathways | CYP-mediated oxidation |
Esterase Sensitivity | Susceptible to hydrolysis | Resistant |
Half-Life | 2–3 days (intramuscular) | 7.8–17 days |
科学的研究の応用
Hydroxyprogesterone caproate is a progestin medication with several applications, including prevention of preterm birth in pregnant women with a history of the condition and treatment for gynecological disorders .
Scientific Research Applications
Gynecological disorders this compound is used to treat gynecological issues, such as threatened miscarriage, dysmenorrhea, premenstrual syndrome, fibrocystic breast disease, adenosis, and breast pain . It has also been used to treat endometrial cancer and has shown effectiveness in extending life for both premenopausal and postmenopausal women with the disease . From the 1950s through the 1970s, it was widely used for these purposes, but more recently, it has gained attention for preventing preterm birth .
Birth control In some countries, this compound is combined with estradiol valerate to create a once-monthly combined injectable contraceptive .
Other uses this compound has been used in menopausal hormone therapy for women . For men, it has been used to treat benign prostatic hyperplasia, though its effectiveness is marginal and uncertain . It has also been used to treat prostate cancer, typically at a dosage of 1,500 mg twice per week, by suppressing testicular androgen production through the suppression of luteinizing hormone secretion . Additionally, it has been used as part of feminizing hormone therapy for transgender women .
Pharmacokinetics and Pharmacodynamics
This compound, or 17α-hydroxyprogesterone caproate, is structurally similar to progesterone and acts as a selective agonist of the progesterone receptor (PR) . It exhibits improved pharmacokinetics compared to progesterone, particularly a longer duration with intramuscular injection in oil solution .
Dosage and Administration
The endometrial transformation dosage of this compound is 250 to 500 mg per cycle via intramuscular injection. The weekly substitution dosage is 250 mg, while the effective dosage in the menstrual delay test is 25 mg per week . For inhibiting ovulation, an effective dosage is 500 mg once per month via intramuscular injection . The dose used in once-a-month combined injectable contraceptives is 250 mg .
Antigonadotropic Effects
This compound produces antigonadotropic effects by activating the PR, suppressing the hypothalamic–pituitary–gonadal axis, and reducing gonadotropin secretion and gonadal sex hormone production at high doses . Studies have indicated varied effects on hormone levels, with some showing no significant influence on urinary excretion of estrogens, luteinizing hormone, or follicle-stimulating hormone, while others have demonstrated a decrease in testosterone secretion .
Depot Effect and Pharmacokinetics
When administered intramuscularly or subcutaneously, this compound has a depot effect, resulting in a prolonged duration of action . Peak levels and time to peak concentrations have been studied following intramuscular injection, with steady-state levels achieved within 4 to 12 weeks of administration in pregnant women .
Safety and Efficacy
作用機序
ヒドロキシプロゲステロンカプロエートの作用機序は、プロゲステロン受容体との相互作用を伴います。これらの受容体に結合することにより、黄体形成ホルモン分泌の抑制と増殖期子宮内膜の分泌期子宮内膜への変換を含むプロゲスチン効果を発揮します。 この作用は、妊娠の維持と早産の予防に役立ちます .
類似化合物との比較
ヒドロキシプロゲステロンカプロエートは、メドロキシプロゲステロン酢酸塩やメゲストロール酢酸塩などの他のプロゲスチンと比較されることがよくあります。これらの化合物はすべて合成プロゲスチンですが、ヒドロキシプロゲステロンカプロエートは、早産の予防という特定の使用でユニークです。他の類似の化合物には以下が含まれます。
メドロキシプロゲステロン酢酸塩: 避妊とホルモン補充療法に使用されます。
メゲストロール酢酸塩: 食欲刺激と特定のがんの治療に使用されます。
クロルマディノンカプロエート: ホルモン療法に使用されます .
ヒドロキシプロゲステロンカプロエートは、早産を予防する特定の用途と独自の代謝経路のために際立っています。
生物活性
Hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of progesterone, primarily used in obstetrics to prevent preterm birth in women with a history of spontaneous preterm delivery. Its biological activity is characterized by its interaction with progesterone receptors and its role in various reproductive processes. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by recent research findings and case studies.
Pharmacological Properties
Chemical Structure and Mechanism of Action
This compound is an ester of 17α-hydroxyprogesterone and caproic acid. It binds to progesterone receptors (PR-A and PR-B) in target tissues, leading to the regulation of gene transcription associated with pregnancy maintenance and uterine quiescence. The compound exhibits anti-inflammatory effects that are crucial in modulating the inflammatory response associated with labor initiation .
Pharmacokinetics
- Absorption : this compound is absorbed slowly following intramuscular injection, providing a prolonged effect.
- Distribution : It has a high volume of distribution and is extensively protein-bound in plasma.
- Metabolism : The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.
- Elimination : Approximately 50% of the metabolites are excreted via feces, with around 30% eliminated through urine.
- Half-life : The elimination half-life ranges from 16 days (±6 days), which allows for weekly dosing regimens .
Prevention of Preterm Birth
The primary indication for this compound has been its use in preventing preterm birth. However, recent studies have raised questions regarding its efficacy:
- A cohort study involving 430 women treated with this compound found no significant reduction in recurrent preterm birth rates compared to historical controls (25% vs. 16.8%, P = 1.0) .
- Another review indicated that this compound did not effectively prevent preterm birth and was associated with an increased risk of gestational diabetes (13.4% vs. 8% in controls, P = .001) .
Case Studies
-
Triplet Pregnancy Study : A study assessing the impact of this compound on triplet pregnancies showed no significant effects on pregnancy outcomes or duration compared to placebo .
Outcome Measure Hydroxyprogesterone Group Placebo Group Risk Ratio (95% CI) P Value Composite adverse perinatal outcome 34% 35% 0.98 (0.79–1.2) 0.79 Neonatal death ≥ 20 weeks 4.7% 1.3% 1.3 (0.37–4.2) 0.71 - Preeclampsia Model : Research using a rat model for preeclampsia demonstrated that this compound improved clinical characteristics related to hypertension during pregnancy, indicating potential therapeutic benefits beyond preterm birth prevention .
Safety Profile
The safety profile of this compound has come under scrutiny, especially following the FDA's withdrawal of approval for its use in preventing preterm birth due to unfavorable risk-benefit assessments . Concerns include:
- Potential Cancer Risk : A review by the European Medicines Agency suggested a possible but unconfirmed risk of cancer associated with prenatal exposure to this compound .
- Adverse Effects : Common adverse effects reported include injection site reactions, headaches, and gastrointestinal disturbances.
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-LJHIYBGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043915 | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2) | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
630-56-8 | |
Record name | Hydroxyprogesterone caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyprogesterone caproate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
119-121 | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。